Molecular Weight and Topological Surface Area (TPSA) Divergence from the 5‑Phenyl Analog
Replacement of a 5‑phenyl group with a 5‑phenylthio group increases the molecular weight by approximately 32 Da and adds a sulfur atom, which elevates calculated octanol‑water partition coefficient (cLogP) by an estimated 0.5–0.8 log units relative to 5‑phenylisoxazole‑3‑carboxylic acid (LogP 2.44) . The higher lipophilicity is expected to improve passive membrane diffusion but also increases the risk of CYP‑mediated metabolism, directly impacting pharmacokinetic profiles [1].
| Evidence Dimension | Computed LogP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | Estimated cLogP ≈ 2.9–3.2 (based on phenylthio contribution) |
| Comparator Or Baseline | 5‑Phenylisoxazole‑3‑carboxylic acid; measured LogP = 2.44 (Hit2Lead) |
| Quantified Difference | +0.5 to +0.8 log units (estimated) |
| Conditions | Computed using standard QSAR fragment‑additivity methods; compared to experimentally determined LogP of the 5‑phenyl analog. |
Why This Matters
Lipophilicity governs absorption, distribution, and clearance; this predictable shift allows medicinal chemists to rationally select the phenylthio variant when higher LogP is desired for blood–brain barrier penetration or intracellular target engagement.
- [1] Molbase. (n.d.). 5-Phenylisoxazole-3-carboxylic acid: XLogP 2.03980. https://baike.molbase.cn/ View Source
